

Introduction: The Aminopyrimidine Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: 4-Amino-6-iodopyrimidine

Cat. No.: B112744

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The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleobases and a vast array of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] **4-Amino-6-iodopyrimidine** (CAS No. 53557-69-0) emerges as a particularly valuable intermediate.[5][6] The strategic placement of an amino group (a hydrogen bond donor and directing group) and an iodine atom (a versatile handle for cross-coupling reactions) on the electron-deficient pyrimidine core creates a molecule primed for synthetic diversification.

Understanding the intrinsic theoretical properties of this molecule is paramount for predicting its reactivity, interpreting analytical data, and rationally designing novel derivatives with enhanced biological function. This guide employs the principles of quantum chemistry to illuminate these properties.[7]

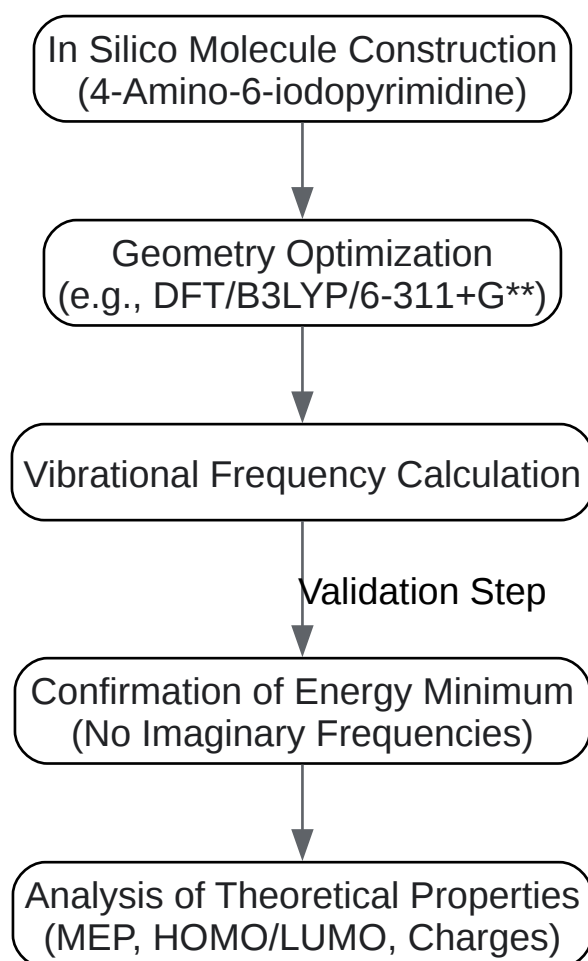
Theoretical Molecular and Electronic Structure

To comprehend the reactivity and physical properties of **4-Amino-6-iodopyrimidine**, we must first understand its ground-state molecular structure and electron distribution. These insights are best achieved through quantum chemical calculations, such as Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems like this.[8]

Computational Methodology Framework

A standard and effective approach for this type of analysis involves geometry optimization using DFT with the B3LYP functional and a robust basis set like 6-311+G**.[8] A subsequent vibrational frequency calculation is critical to confirm that the optimized structure represents a true energy minimum (characterized by the absence of imaginary frequencies).[8] This self-validating step ensures the reliability of all derived properties.

Quantum Chemical Calculation Workflow



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Caption: A typical workflow for quantum chemical calculations.[8]

Predicted Molecular Geometry

Based on the structure of related pyrimidines, the pyrimidine ring of **4-Amino-6-iodopyrimidine** is expected to be largely planar. The key structural parameters, including bond lengths and angles, can be predicted with high confidence.

Table 1: Predicted Structural Parameters of **4-Amino-6-iodopyrimidine** (Note: These are representative values expected from a DFT/B3LYP calculation and are not experimental data.)

Parameter	Predicted Value	Rationale
C4-N (Amino) Bond Length	~1.36 Å	Shorter than a typical C-N single bond due to resonance of the amino lone pair with the pyrimidine ring.
C6-I Bond Length	~2.10 Å	Typical for an iodine atom attached to an sp ² -hybridized carbon.
Ring C-N Bond Lengths	~1.33 - 1.38 Å	Characteristic of an aromatic heterocyclic system.
C4-N-H Bond Angle	~118°	Consistent with an sp ² -hybridized amino nitrogen.
N1-C2-N3 Ring Angle	~128°	Reflects the geometry of the pyrimidine core.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool for predicting chemical reactivity. It illustrates the charge distribution across the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.^[8]

- **Negative Potential (Red/Yellow):** Expected around the ring nitrogen atoms (N1 and N3) due to their lone pairs of electrons, making them sites for protonation and coordination to metal cations.
- **Positive Potential (Blue):** Expected around the amino group hydrogens, indicating their potential to act as hydrogen bond donors.
- **Slightly Positive/Neutral Region:** The C6 carbon, attached to the electronegative iodine, is a prime site for nucleophilic attack, especially in substitution reactions.

Caption: 2D representation of **4-Amino-6-iodopyrimidine**.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity.

- HOMO: Expected to be localized primarily on the electron-rich amino group and the pyrimidine ring, indicating these are the most probable sites for electrophilic attack.
- LUMO: Expected to be distributed across the electron-deficient pyrimidine ring, particularly at the C2, C5, and C6 positions, making the ring susceptible to nucleophilic attack.
- HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of the molecule's kinetic stability and the energy required for electronic excitation, which relates to its UV-Vis absorption profile.

Predicted Spectroscopic Signatures

Theoretical calculations can predict spectroscopic data, which is invaluable for the structural elucidation and characterization of synthesized compounds.^[9]

Table 2: Predicted Spectroscopic Data for **4-Amino-6-iodopyrimidine** (Note: These are representative values based on known functional group frequencies and theoretical principles.)
^{[10][11][12]}

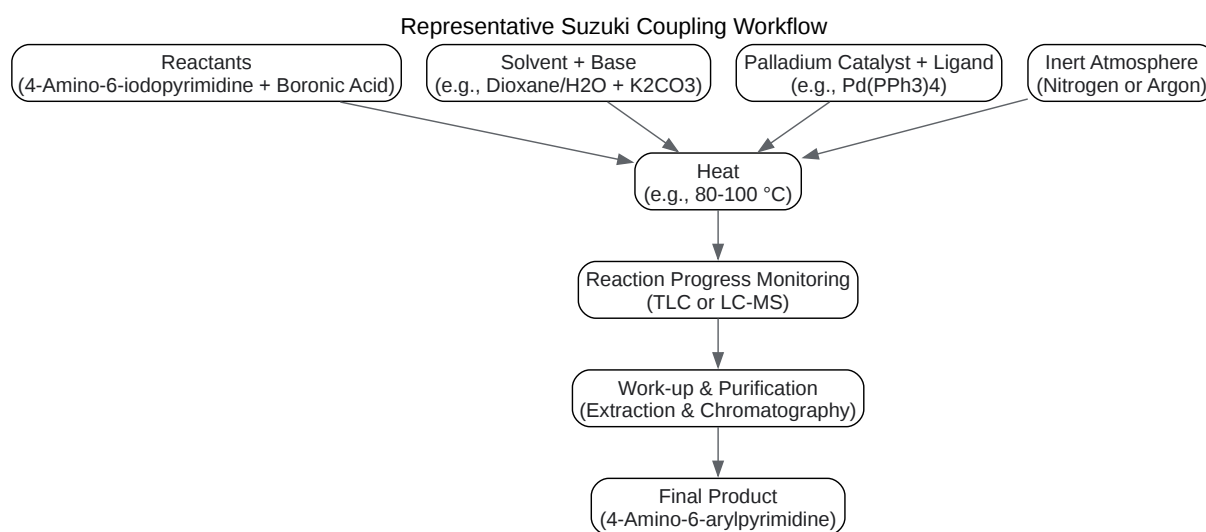
Spectroscopy	Feature	Predicted Range / Pattern
FT-IR	$\nu(\text{N-H})$ stretch	3400-3200 cm^{-1} (two bands, asymmetric & symmetric)
$\nu(\text{C=N})$, $\nu(\text{C=C})$ stretch	1650-1550 cm^{-1} (multiple bands from ring)	
$\delta(\text{N-H})$ scissoring	$\sim 1620 \text{ cm}^{-1}$	
$\nu(\text{C-I})$ stretch	600-500 cm^{-1}	
^1H NMR	H2 (ring proton)	δ 8.0-8.2 ppm (singlet)
H5 (ring proton)	δ 6.5-6.7 ppm (singlet)	
-NH ₂ (amino protons)	δ 5.5-7.0 ppm (broad singlet, exchangeable with D ₂ O)	
^{13}C NMR	C6 (I-substituted)	δ 80-100 ppm (significant upfield shift due to heavy atom effect)
C4 (NH ₂ -substituted)	δ 160-165 ppm	
C2, C5	δ 155-160 ppm, δ 105-110 ppm	
UV-Vis	$\pi \rightarrow \pi^*$ transition	λ_{max} \sim 230-280 nm in a polar solvent like ethanol

Reactivity and Synthetic Potential

The theoretical properties outlined above converge to define **4-Amino-6-iodopyrimidine** as a versatile synthetic intermediate. Its reactivity is dominated by two key features: the nucleophilic substitution at the C6 position and reactions involving the amino group.

The presence of an iodine atom, a good leaving group, makes the C6 position highly susceptible to nucleophilic aromatic substitution (S_NAr) and, more significantly, a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide

variety of carbon- and heteroatom-based substituents, making it a cornerstone for building molecular libraries for drug discovery.[13][14]



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Caption: Workflow for a typical cross-coupling reaction.

Hypothetical Experimental Protocols

To translate theory into practice, we provide detailed, self-validating methodologies for both computational analysis and a representative synthetic transformation.

Protocol 1: Step-by-Step Quantum Chemical Analysis

Objective: To calculate the theoretical properties of **4-Amino-6-iodopyrimidine**.

- Structure Input: Using a molecular modeling program (e.g., GaussView, Avogadro), construct the 3D structure of **4-Amino-6-iodopyrimidine**.
- Initial Optimization: Perform a preliminary geometry optimization using a low-level method (e.g., PM6) to obtain a reasonable starting structure.
- DFT Calculation Setup:
 - Select Density Functional Theory (DFT) as the calculation method.
 - Choose the B3LYP functional, a widely used and reliable hybrid functional.
 - Select the 6-311+G(d,p) basis set, which provides a good description of electron distribution and polarization for this type of molecule. For iodine, an effective core potential (ECP) basis set like LANL2DZ is often employed.
 - Specify calculation type as "Opt+Freq" to perform a geometry optimization followed by a frequency calculation in the same job.
 - Specify the solvent model if properties in solution are desired (e.g., PCM for ethanol).
- Execution: Submit the calculation to a high-performance computing cluster.
- Validation and Analysis:
 - Upon completion, open the output file.
 - Validation: Confirm the optimization converged. Crucially, check the frequency calculation results. The absence of any negative (imaginary) frequencies confirms the structure is a true local minimum on the potential energy surface.[8]
 - Data Extraction: Extract optimized bond lengths, bond angles, and dihedral angles.
 - Electronic Properties: Visualize the HOMO and LUMO orbitals. Calculate the HOMO-LUMO energy gap. Generate and visualize the Molecular Electrostatic Potential (MEP) map.

- Spectroscopy: Analyze the computed vibrational frequencies to predict the IR spectrum. Use the GIAO method in a subsequent calculation to predict ^1H and ^{13}C NMR chemical shifts.[9]

Protocol 2: Representative Synthesis - Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 4-Amino-6-phenylpyrimidine as a proof-of-concept for C-C bond formation.

- Reaction Setup:
 - To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Amino-6-iodopyrimidine** (1.0 mmol, 221 mg).
 - Add phenylboronic acid (1.2 mmol, 146 mg).
 - Add potassium carbonate (3.0 mmol, 414 mg) as the base.
- Catalyst and Solvent Addition:
 - Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
 - Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
 - Add a degassed solvent mixture of 1,4-dioxane (10 mL) and water (2 mL) via syringe.
- Reaction Execution:
 - Heat the reaction mixture to 90 °C with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- Work-up and Purification:

- Cool the reaction mixture to room temperature.
- Dilute with ethyl acetate (30 mL) and water (20 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purification and Characterization:
 - Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Amino-6-phenylpyrimidine.
 - Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity, comparing the results to the predicted spectroscopic data.

Conclusion

4-Amino-6-iodopyrimidine is a high-potential molecular scaffold whose utility is predictable through modern computational chemistry. The theoretical framework presented in this guide—from its electronic structure and predicted spectroscopic signatures to its anticipated reactivity in cornerstone synthetic reactions—provides a robust foundation for its application in drug discovery and materials science. By understanding these intrinsic properties, researchers can more effectively harness this versatile building block to construct novel molecules with tailored functions, accelerating the pace of innovation.

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